molecular formula C21H15N3O2 B5666256 5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one

5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5666256
M. Wt: 341.4 g/mol
InChI Key: CKTZMWVCQJBIFH-UHFFFAOYSA-N
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Description

Introduction 5-Anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one belongs to a class of compounds known for their diverse chemical reactions and biological activities. The structure comprises several functional groups that contribute to its unique chemical and physical properties.

Synthesis Analysis The synthesis of compounds similar to 5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves reactions of anthranilamide with isocyanates, forming intermediates such as 2-(2-chloroethyl ureido)benzamide which are further cyclized to form the final product. These reactions can be facilitated by different solvents and conditions, leading to various derivatives (Chern et al., 1988).

Molecular Structure Analysis The molecular structure of derivatives related to this compound has been studied through nucleophilic substitution reactions and ring transformations, indicating a complex behavior under different chemical conditions. The structure typically exhibits heterocyclic components with significant electronic and steric effects influencing its reactivity (Gornostaev et al., 1980).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, such as amination and nucleophilic substitutions, leading to the formation of diverse derivatives. The reactivity is influenced by the presence of halogen atoms and the electronic nature of the isoxazolone ring (Gornostaev & Zeibert, 1980).

Physical Properties Analysis Physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the substituents on the isoxazolone ring. These properties affect the compound's behavior in different environments and its interaction with other molecules (Gorelik et al., 1992).

Chemical Properties Analysis The chemical properties of 5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one derivatives, such as acidity, basicity, and reactivity towards different chemical agents, are crucial for understanding their behavior in chemical syntheses and potential applications. These properties are determined by the functional groups present and the overall molecular structure (Gornostaev & Sakilidi, 1980).

properties

IUPAC Name

10-anilino-12-(methylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-22-16-11-15(23-12-7-3-2-4-8-12)17-18-19(16)24-26-21(18)14-10-6-5-9-13(14)20(17)25/h2-11,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTZMWVCQJBIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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